3-cyano-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzamide
Description
Properties
IUPAC Name |
3-cyano-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O2S/c1-9-17-14(21-19-9)12-5-6-22-15(12)18-13(20)11-4-2-3-10(7-11)8-16/h2-7H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTJBDHJZYNUEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(SC=C2)NC(=O)C3=CC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyano-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common synthetic route includes the following steps:
Thiophene Synthesis: The thiophene ring is synthesized through a cyclization reaction of 2-acetylthiophene with chloroacetic acid.
Oxadiazole Formation: The 3-methyl-1,2,4-oxadiazol-5-yl group is introduced via a cyclodehydration reaction involving the appropriate hydrazine derivative and a carboxylic acid.
Benzamide Coupling: The final step involves the coupling of the cyano group and the benzamide moiety to the thiophene ring using suitable coupling reagents and reaction conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Cyano-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions may use reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzamide derivatives.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific biological pathways.
Industry: Its unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-cyano-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzamide exerts its effects involves interaction with specific molecular targets and pathways. The cyano group and benzamide moiety are key functional groups that contribute to its biological activity. The compound may bind to receptors or enzymes, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs, focusing on heterocyclic substituents, bioactivity, and physicochemical properties.
Table 1: Key Structural and Functional Comparisons
Key Observations:
Heterocyclic Core Variations: The target compound’s thiophene-oxadiazole hybrid distinguishes it from pyrazole-based CDPPB and piperidine-linked ADX47273. Replacement of thiophene with thiadiazole (e.g., in ’s glucokinase activator) introduces a sulfur-nitrogen ring, altering electronic properties and target selectivity .
Bioactivity Profiles: CDPPB and ADX47273 are well-characterized mGluR5 positive allosteric modulators (PAMs) with demonstrated efficacy in rodent models of schizophrenia . The target compound’s cyano group and thiophene substitution may confer similar CNS activity but require empirical validation. Patent-derived analogs () highlight therapeutic versatility; for example, Compound 45’s dichloropyridine and thioether groups suggest dual anticancer/antiviral mechanisms, contrasting with the target compound’s inferred CNS focus .
Physicochemical Properties :
- Melting Points : reports that 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde (a precursor) has a melting point of 105–109°C, while its para-substituted analog melts at 133–135°C. This positional isomerism underscores the impact of substituent orientation on crystallinity .
- Solubility : The ethoxypyridine substituent in ’s analog may improve aqueous solubility compared to the target compound’s thiophene, which is typically hydrophobic .
Biological Activity
3-cyano-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of the biological activity associated with this compound, including its synthesis, pharmacological properties, and comparative analysis with related compounds.
Chemical Structure and Synthesis
The compound features a benzamide core substituted with a cyano group and a 1,2,4-oxadiazole ring , which is known for its diverse biological activities. The synthesis typically involves:
- Formation of the 1,2,4-oxadiazole ring through cyclization reactions.
- Attachment of the benzamide moiety using benzoyl chloride derivatives.
- Introduction of the cyano group to enhance biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives, including those similar to this compound. These compounds have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 0.12 | Induces apoptosis via p53 activation |
| 5b | U-937 | 0.65 | Inhibits HDAC activity |
| 17a | HeLa | 0.65 | Triggers caspase activation |
These findings suggest that modifications in the oxadiazole structure can significantly enhance cytotoxicity against cancer cells compared to traditional chemotherapeutics like doxorubicin .
The mechanisms by which these compounds exert their biological effects include:
- Induction of Apoptosis : Compounds such as 5a and 5b have been shown to activate apoptotic pathways in cancer cells by increasing the expression levels of pro-apoptotic proteins like p53 and caspases .
- Inhibition of Enzymatic Activity : The compound has been noted for its ability to inhibit histone deacetylases (HDACs), which are crucial for regulating gene expression involved in cell cycle progression and apoptosis .
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its combination of functional groups that confer specific reactivity and biological activity. Compared to other benzamides and oxadiazole derivatives, this compound exhibits:
| Compound Type | Biological Activity | Remarks |
|---|---|---|
| Other Benzamides | Variable | Different substituents lead to varied activities |
| Oxadiazole Derivatives | High anticancer activity | Structural variations can enhance potency |
Case Studies
Several case studies have documented the efficacy of oxadiazole-based compounds in preclinical models:
- Case Study on MCF-7 Cells : A derivative exhibited an IC50 value comparable to established treatments like Tamoxifen, indicating its potential as a therapeutic agent for breast cancer .
- Study on HDAC Inhibition : Compounds similar to this compound demonstrated potent HDAC inhibitory activity at low concentrations (20 nM), suggesting their utility in epigenetic therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
